molecular formula C11H14N4O B14297969 4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile CAS No. 113372-57-9

4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile

Cat. No.: B14297969
CAS No.: 113372-57-9
M. Wt: 218.26 g/mol
InChI Key: PYZHXIYPWMXRBC-UHFFFAOYSA-N
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Description

4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile typically involves the reaction of ethoxymethyl azide with 4-cyanobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted triazoles .

Scientific Research Applications

4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-(Methoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile
  • 4-[(1E)-3-(Butoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile
  • 4-[(1E)-3-(Propoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile

Uniqueness

4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is unique due to its specific ethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

113372-57-9

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-[[ethoxymethyl(methyl)amino]diazenyl]benzonitrile

InChI

InChI=1S/C11H14N4O/c1-3-16-9-15(2)14-13-11-6-4-10(8-12)5-7-11/h4-7H,3,9H2,1-2H3

InChI Key

PYZHXIYPWMXRBC-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C)N=NC1=CC=C(C=C1)C#N

Origin of Product

United States

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